4-(4-fluorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
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Overview
Description
The closest compound I found is N-(4-fluorophenyl)-N’-{3-nitro-4-methoxybenzoyl}thiourea . This compound is similar in structure but has a nitro group instead of the imidazole ring.
Synthesis Analysis
There is a study on the synthesis and cytotoxic activity of N-4-Methoxybenzoyl-N’-(4-fluorophenyl)thiourea . The structures of the compounds were characterized by UV, IR, 1 HNMR, 13 CNMR, and Mass Spectrometer .
Chemical Reactions Analysis
The chemical reactions involving N-4-Methoxybenzoyl-N’-(4-fluorophenyl)thiourea have been studied . The new compound was screened for in vitro cytotoxic activity against HeLa cell line .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-(4-fluorophenyl)-N’-{3-nitro-4-methoxybenzoyl}thiourea have been reported .
Scientific Research Applications
Anticancer Research
This compound has shown promise in anticancer studies. It has been synthesized and tested for cytotoxic activity against cancer cell lines, such as the HeLa cell line . The compound’s ability to inhibit cancer cell growth makes it a candidate for further investigation as a potential anticancer agent.
Molecular Docking Studies
Molecular docking studies have utilized this compound to predict its binding affinities to various biological targets . These studies help in understanding the compound’s potential as a therapeutic agent by simulating its interaction with proteins at the molecular level.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(4-fluorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-19(2)21-16(12-4-8-14(20)9-5-12)18(25)22(19)17(23)13-6-10-15(24-3)11-7-13/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFQXINQGAXVMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione |
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